molecular formula C14H12N2S B2711643 1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide CAS No. 3176-72-5

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide

Cat. No.: B2711643
CAS No.: 3176-72-5
M. Wt: 240.32
InChI Key: MAXQKPNEYWTEHI-UHFFFAOYSA-N
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Description

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide is an organic compound with the molecular formula C14H12N2S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-mercaptobenzimidazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl sulfide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity may involve disruption of cell membrane integrity or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,3-benzimidazol-2-ylmethyl phenyl ether
  • 1H-1,3-benzimidazol-2-ylmethyl phenyl amine
  • 1H-1,3-benzimidazol-2-ylmethyl phenyl ketone

Uniqueness

1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfur-containing moiety differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

2-(phenylsulfanylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQKPNEYWTEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 mL flask fitted with a stir-bar and condenser was charged with 1,2-phenylenediamine (2.88 g, 26.6 mmol), (phenylthio)acetic acid (4.00 g, 26.6 mmol), and 4M HCl (40 mL). The resultant suspension was heated in a 130° C. bath 48 hr. The mixture was cooled and concentrated in vacuo to a brown syrup. The syrup was taken up in EtOAc (100 mL) and washed with saturated NaHCO3 (2×75 mL) and brine (50 mL). The solution was filtered through phase separation paper and concentrated in vacuo to a tan solid. The crude solid was triturated with hexanes:EtOAc 6:1 (50 mL), filtered, pressed with rubber dam, and rinsed with hexanes:EtOAc 4:1 (2×10 mL). The material was dried to give 4.4 g of 68 as a tan solid (77%). 1H NMR (300 MHz, CDCl3): δ 11.7 (bs, 1H), 7.7-7.4 (m, 2H), 7.4-6.9 (m, 7H), 4.4 (s, 2H) ppm. HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 99% with retention time of 4.0 min.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
77%

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